Molecular Weight Differential: Target Compound Is 14–18% Heavier Than the Closest m-Tolylsulfonyl, Benzylsulfonyl, and Thiophene-2-sulfonyl Analogs
The target compound exhibits a molecular weight of 334.4 g/mol (C16H22N4O2S) [1], compared with 292.36 g/mol (C13H16N4O2S) for the m-tolylsulfonyl analog (CAS 1795189-94-4) , 292.36 g/mol (C13H16N4O2S) for the benzylsulfonyl analog (CAS 2097900-56-4) , and 284.4 g/mol (C10H12N4O2S2) for the thiophene-2-sulfonyl analog (CAS 1798538-29-0) . The 42.04–50.0 g/mol increase (14.4–17.6%) is attributable to the four methyl substituents on the benzenesulfonyl ring, which introduce additional carbon and hydrogen atoms absent in the comparator sulfonyl moieties.
| Evidence Dimension | Molecular weight (MW) difference |
|---|---|
| Target Compound Data | 334.4 g/mol (C16H22N4O2S) |
| Comparator Or Baseline | m-Tolylsulfonyl analog: 292.36 g/mol (C13H16N4O2S); benzylsulfonyl analog: 292.36 g/mol (C13H16N4O2S); thiophene-2-sulfonyl analog: 284.4 g/mol (C10H12N4O2S2) |
| Quantified Difference | Delta MW = +42.04 g/mol vs. m-tolyl/benzyl (+14.4%); +50.0 g/mol vs. thiophene-2-sulfonyl (+17.6%) |
| Conditions | Data from Chemsrc (化源网) vendor datasheets and SILDrug computational database [1]; computed molecular weights based on molecular formula |
Why This Matters
A 14–18% molecular weight increase alters solubility, permeability, and pharmacokinetic behavior, making the target compound unsuitable for direct replacement by lighter analogs in in vitro or in vivo protocols without re-optimization.
- [1] SILDrug/Early COVID-19 Drug Bank (ECBD). Entry EOS17857: 1-[1-(2,3,5,6-tetramethylbenzenesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole. https://sildrug.ibb.waw.pl/ecbd/EOS17857/ (accessed 2026-05-09). View Source
